7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core fused with a triazole and pyrimidine ring. The 7-position is substituted with a cyclopentyl group, which enhances lipophilicity and influences steric interactions.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
7-cyclopentyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-2-4-8(3-1)9-5-6-11-10-12-7-13-14(9)10/h7-9H,1-6H2,(H,11,12,13) |
InChI Key |
QZCITBYANHLVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCNC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach Using Cyclopentanone Derivatives
A common route to 7-substituted derivatives involves the cyclocondensation of 3-amino-1,2,4-triazole with cyclopentanone or cyclopentanone-derived β-dicarbonyl compounds under reflux in acidic media (e.g., acetic acid). This method forms the fused triazolopyrimidine ring with the cyclopentyl substituent at position 7.
- Mechanism: The amino group of the triazole attacks the carbonyl carbon of the diketone or ketone, followed by cyclization and dehydration to form the fused heterocycle.
- Conditions: Typically reflux in acetic acid or similar solvents for several hours.
- Yields: Generally moderate to good, depending on substituents and reaction conditions.
One-Pot Multicomponent Reactions (MCRs)
Recent advances have shown that multicomponent reactions involving:
- Aromatic aldehydes,
- 3-amino-1,2,4-triazoles,
- β-dicarbonyl compounds,
can be catalyzed by novel nanocatalysts under solvent-free conditions to afford regioselective triazolopyrimidine derivatives.
- Catalyst: Sulfuric acid grafted on silica nanoparticles functionalized with 3-amino-1,2,4-triazole (SiO2@(CH2)3-AT/SO3H).
- Advantages: High regioselectivity, solvent-free green conditions, short reaction times, and easy catalyst recovery.
- Example: Reaction of aromatic aldehydes, 3-amino-1,2,4-triazoles, and cyclopentanone derivatives yields 7-cyclopentyl-substituted triazolopyrimidines.
- Characterization: Products confirmed by 1H and 13C NMR spectroscopy.
Halogenation and Subsequent Nucleophilic Substitution
For more functionalized derivatives, a two-step approach is used:
- Halogenation: Conversion of the corresponding carboxylic acid or ester precursors to dichloride intermediates (e.g., 5,7-dichloro-triazolo[1,5-a]pyrimidines) using reagents like phosphorus oxychloride (POCl3).
- Nucleophilic substitution: The chloro substituents at C7 can be displaced by nucleophiles such as cyclopentyl amines or alkyl groups under basic conditions to install the cyclopentyl substituent.
- Conditions: Heating sealed tubes at elevated temperatures (e.g., 130 °C) with POCl3 for chlorination; subsequent reaction with amines in solvents like DMF at room temperature.
- Yields: Moderate to good, with regioselectivity controlled by choice of nucleophile and reaction conditions.
Detailed Reaction Schemes and Data Tables
Mechanistic Insights
- The cyclocondensation involves nucleophilic attack of the triazole amino group on the ketone carbonyl, followed by ring closure and dehydration.
- In MCRs, the aldehyde and β-dicarbonyl compound form an intermediate that reacts with the triazole to form the fused ring.
- Halogenation with POCl3 converts hydroxyl or carboxyl groups into better leaving groups (chlorides), facilitating nucleophilic substitution.
- Nucleophilic substitution at C7 proceeds via SNAr mechanism due to the electron-deficient nature of the triazolopyrimidine ring.
Summary and Recommendations
- Classical cyclocondensation remains a reliable method for synthesizing 7-cyclopentyl-triazolo[1,5-a]pyrimidines with moderate yields.
- Nanocatalyst-promoted MCRs offer environmentally friendly, efficient, and regioselective alternatives with higher yields and simpler workup.
- Halogenation followed by nucleophilic substitution enables the introduction of diverse substituents at C7, including cyclopentyl groups, allowing structural diversification.
- Choice of method depends on the desired substitution pattern, available starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted triazolopyrimidines .
Scientific Research Applications
7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
- Indole hybrids (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-indole derivatives) exhibit antiproliferative activity against MGC-803, HCT-116, and MCF-7 cell lines, with IC₅₀ values in the micromolar range .
- 7-Cyclopentyl derivative : The bulky cyclopentyl group may enhance membrane permeability but could reduce binding affinity compared to planar substituents like indole.
Enzyme Inhibition
- PDE2 inhibitors: Derivatives with aryl groups at position 5 and 7 show nanomolar potency .
- Antitubulin agents : 5-Phenyl-7-substituted derivatives disrupt microtubule assembly, with methyl and methoxy groups showing superior activity over bulkier substituents .
Herbicidal Activity
- Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Substituents at positions 5 and 7 dictate selectivity; smaller groups (e.g., methyl) enhance activity compared to cyclopentyl .
Physicochemical Properties
| Property | 7-Cyclopentyl Derivative | 7-Chloro Derivative | 7-Hexyloxy Derivative | 7-Oxo Derivative |
|---|---|---|---|---|
| Molecular Weight | ~265 g/mol | 210.6 g/mol | 282.3 g/mol | 215.2 g/mol |
| Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | High (~4.1) | Low (~1.2) |
| Solubility | Low in water | Low in water | Moderate in DMSO | High in polar solvents |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 160°C | Decomposes at 150°C |
Key Observations :
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., Cl, oxo) increase electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., cyclopentyl, alkoxy) stabilize the ring system but may sterically hinder interactions with flat binding pockets (e.g., kinase active sites) .
Biological Activity
7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
- Molecular Formula : C₈H₁₃N₅
- Molecular Weight : 165.22 g/mol
- IUPAC Name : 7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Synthesis
The synthesis of 7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves several steps:
- Formation of the Triazole Ring : The initial step includes the reaction of cyclopentyl derivatives with appropriate azoles under acidic or basic conditions.
- Cyclization : Subsequent cyclization reactions lead to the formation of the triazolo-pyrimidine structure.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of derivatives of triazolo-pyrimidines. For instance:
- A study evaluated various derivatives for their ability to modulate GABAA receptors and showed that certain compounds exhibited significant anticonvulsant properties in animal models (ED50 values ranging from 31.81 mg/kg to 40.95 mg/kg) with lower neurotoxicity compared to standard treatments .
Antimicrobial Activity
Research has indicated that triazolo-pyrimidines may possess antimicrobial properties:
- In vitro studies demonstrated that certain derivatives inhibited the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis pathways .
Other Biological Effects
In addition to anticonvulsant and antimicrobial activities:
- Some studies suggest potential anti-inflammatory effects through modulation of cytokine release in vitro. This activity is particularly relevant in models of chronic inflammation where cytokines play a crucial role .
Case Studies
Q & A
What are the optimized synthetic routes for 7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step cyclocondensation reactions. A common protocol (adapted from triazolopyrimidine derivatives) combines aminotriazoles with cyclopentyl-substituted carbonyl precursors in solvents like dimethylformamide (DMF) or ethanol. Key steps include:
- Cyclization: Catalyzed by bases (e.g., potassium carbonate) under reflux (80–100°C) to form the triazolopyrimidine core .
- Substituent introduction: Cyclopentyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres and palladium catalysts for cross-coupling .
Optimization: Yield improvements (>70%) are achieved by controlling solvent polarity, temperature gradients, and catalyst loading. For example, APTS (3-aminopropyltriethoxysilane) in ethanol enhances reaction efficiency in one-pot syntheses .
Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) and confirms ring fusion .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ~261 Da) and detects fragmentation patterns .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., triazole C=N stretches at 1600–1650 cm⁻¹) .
- X-ray Crystallography: Resolves bicyclic conformation and substituent orientation .
How can structure-activity relationship (SAR) studies elucidate the role of the cyclopentyl group in bioactivity?
Answer:
- Comparative synthesis: Synthesize analogs with substituents like cyclohexyl, phenyl, or methyl. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .
- Molecular docking: Map the cyclopentyl group’s hydrophobic interactions with target proteins (e.g., kinases or viral polymerases) using software like AutoDock Vina .
- Thermodynamic profiling: Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes induced by cyclopentyl substitution .
How should researchers address contradictory reports on biological activities (e.g., antiviral vs. anticancer)?
Answer:
- Standardized assays: Reproduce studies using identical cell lines (e.g., HeLa for anticancer, Vero E6 for antiviral) and protocols (e.g., MTT vs. plaque reduction) .
- Purity validation: Ensure >95% purity via HPLC to exclude confounding effects from synthesis byproducts .
- Target profiling: Use CRISPR screening or siRNA knockdown to identify specific pathways affected by the compound .
What is the reactivity profile of the triazolopyrimidine core under nucleophilic or electrophilic conditions?
Answer:
- Nucleophilic substitution: The hydrazinyl group at position 7 undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .
- Electrophilic aromatic substitution: Halogenation (e.g., Cl/Br) occurs at position 5 under acidic conditions (H₂SO₄, 0°C) .
- Oxidation/Reduction: The triazole ring is resistant to oxidation, but the pyrimidine moiety can be reduced with NaBH₄ to form dihydro derivatives .
What strategies enhance aqueous solubility without compromising target binding affinity?
Answer:
- Prodrug design: Introduce phosphate or glycoside groups at position 6, which hydrolyze in vivo .
- Co-solvent systems: Use cyclodextrins or PEG-based formulations to improve solubility during in vitro assays .
- Polar substituents: Replace cyclopentyl with hydroxylated analogs (e.g., 7-hydroxycyclopentyl) while monitoring SAR .
How does pH and temperature affect the compound’s stability in storage and biological assays?
Answer:
- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at −20°C in anhydrous DMSO .
- pH sensitivity: UV-Vis spectroscopy reveals degradation below pH 3 (protonation of triazole) or above pH 10 (ring hydrolysis). Use buffered solutions (pH 6–8) for assays .
Which computational methods are effective for predicting biological targets?
Answer:
- Molecular docking: Screen against databases like PDB or ChEMBL to identify kinases or GPCRs with complementary binding pockets .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess target engagement .
- QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against novel targets .
How can reaction yields be optimized for gram-scale synthesis?
Answer:
- Catalyst screening: Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling steps; yields improve with ligand additives (e.g., XPhos) .
- Solvent optimization: Replace DMF with acetonitrile/water mixtures to reduce side reactions and facilitate purification .
- Flow chemistry: Continuous flow systems enhance heat/mass transfer, reducing reaction time from hours to minutes .
Which functional groups are critical for modulating selectivity between enzyme isoforms?
Answer:
- Triazole ring: Essential for π-π stacking with conserved aromatic residues in kinase ATP-binding pockets .
- Cyclopentyl group: Increases selectivity for CYP450 3A4 over 2D6 due to steric complementarity .
- Position 2 substituents: Electron-withdrawing groups (e.g., Cl) enhance binding to viral proteases via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
